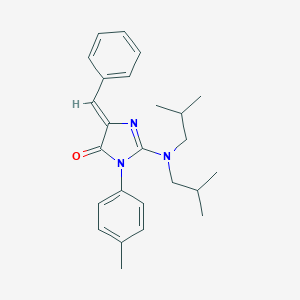
1-(4-Methylphenyl)-2-(diisobutylamino)-4-benzylidene-2-imidazoline-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenyl)-2-(diisobutylamino)-4-benzylidene-2-imidazoline-5-one, commonly known as CL-316,243, is a synthetic compound that belongs to the class of imidazoline compounds. It is a potent and selective agonist of the beta-3 adrenergic receptor, which is primarily expressed in adipose tissue. CL-316,243 has been extensively studied for its potential therapeutic applications in obesity, diabetes, and metabolic disorders.
科学的研究の応用
CL-316,243 has been extensively studied for its potential therapeutic applications in obesity, diabetes, and metabolic disorders. It has been shown to increase energy expenditure and decrease food intake in animal models, making it a promising candidate for the treatment of obesity. CL-316,243 has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, suggesting its potential use in the treatment of type 2 diabetes. In addition, CL-316,243 has been shown to have anti-inflammatory and anti-atherosclerotic effects, which may make it useful in the prevention of cardiovascular disease.
作用機序
CL-316,243 is a selective agonist of the beta-3 adrenergic receptor, which is primarily expressed in adipose tissue. Activation of the beta-3 adrenergic receptor leads to the activation of the enzyme adenylate cyclase, which converts ATP to cyclic AMP (cAMP). Increased levels of cAMP lead to the activation of protein kinase A (PKA), which in turn leads to the phosphorylation of several target proteins. The net effect of beta-3 adrenergic receptor activation is the stimulation of lipolysis and thermogenesis in adipose tissue, which leads to increased energy expenditure and decreased food intake.
Biochemical and physiological effects:
CL-316,243 has been shown to increase energy expenditure and decrease food intake in animal models. It has also been shown to improve glucose tolerance and insulin sensitivity. In addition, CL-316,243 has been shown to have anti-inflammatory and anti-atherosclerotic effects. These effects are primarily mediated through the activation of the beta-3 adrenergic receptor and the subsequent stimulation of lipolysis and thermogenesis in adipose tissue.
実験室実験の利点と制限
CL-316,243 has several advantages for lab experiments. It is a potent and selective agonist of the beta-3 adrenergic receptor, which allows for specific activation of this receptor in animal models. It has also been extensively studied in animal models, making it a well-characterized compound for research purposes. However, there are also limitations to the use of CL-316,243 in lab experiments. It has a short half-life in vivo, which may limit its effectiveness in long-term studies. In addition, its effects may be influenced by factors such as diet and exercise, which may complicate interpretation of results.
将来の方向性
There are several future directions for research on CL-316,243. One area of interest is the potential use of CL-316,243 in the treatment of obesity and metabolic disorders in humans. Clinical trials are needed to determine the safety and efficacy of CL-316,243 in humans. Another area of interest is the development of more potent and selective agonists of the beta-3 adrenergic receptor. These compounds may have improved therapeutic potential and fewer side effects compared to CL-316,243. Finally, further research is needed to elucidate the molecular mechanisms underlying the effects of CL-316,243 on energy metabolism and glucose homeostasis. This may lead to the development of new therapeutic targets for the treatment of obesity, diabetes, and metabolic disorders.
合成法
CL-316,243 can be synthesized using a multistep process starting from 4-methylbenzaldehyde. The first step involves the condensation of 4-methylbenzaldehyde with diisobutylamine to form the corresponding imine. The imine is then reduced using sodium borohydride to obtain the amine intermediate. The amine is further reacted with benzaldehyde in the presence of acetic acid to form the final product, CL-316,243.
特性
分子式 |
C25H31N3O |
|---|---|
分子量 |
389.5 g/mol |
IUPAC名 |
(5Z)-5-benzylidene-2-[bis(2-methylpropyl)amino]-3-(4-methylphenyl)imidazol-4-one |
InChI |
InChI=1S/C25H31N3O/c1-18(2)16-27(17-19(3)4)25-26-23(15-21-9-7-6-8-10-21)24(29)28(25)22-13-11-20(5)12-14-22/h6-15,18-19H,16-17H2,1-5H3/b23-15- |
InChIキー |
SFDBPSKBXUHISD-HAHDFKILSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/N=C2N(CC(C)C)CC(C)C |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)N=C2N(CC(C)C)CC(C)C |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)N=C2N(CC(C)C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-imino-6-({1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295832.png)
![6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295833.png)
![6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295835.png)
![(6Z)-6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295836.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B295838.png)
![4-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295840.png)
![5-imino-6-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295843.png)
![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295845.png)
![5-imino-2-isopropyl-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295846.png)
![6-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295849.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295851.png)
![6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295852.png)
![6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295853.png)
![6-((Z)-1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)-5-imino-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295854.png)